Calcium sulfate dihydrate

描述

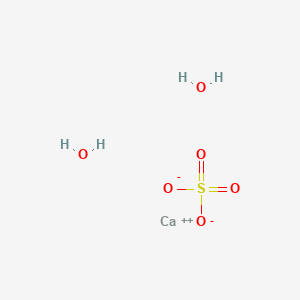

Calcium sulfate dihydrate, commonly known as gypsum, is an inorganic compound with the chemical formula CaSO₄·2H₂O. It is a white, odorless crystalline solid that occurs naturally in sedimentary rock formations. Gypsum is widely used in various industries due to its unique properties, such as its ability to lose and regain water content, making it valuable for construction, agriculture, and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Calcium sulfate dihydrate can be synthesized through several methods. One common method involves the reaction of calcium carbonate (CaCO₃) with sulfuric acid (H₂SO₄), resulting in the formation of this compound and carbon dioxide (CO₂):

CaCO3+H2SO4→CaSO4⋅2H2O+CO2

This reaction is typically carried out at room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, this compound is often produced as a by-product of the phosphoric acid manufacturing process. Phosphogypsum, a waste product from this process, is treated to remove impurities and convert it into usable gypsum. Another method involves the hydrothermal crystallization of calcium sulfate hemihydrate whiskers from phosphogypsum at elevated temperatures and specific slurry mass fractions .

化学反应分析

Types of Reactions: Calcium sulfate dihydrate primarily undergoes dehydration reactions. When heated, it loses water molecules to form calcium sulfate hemihydrate (CaSO₄·0.5H₂O) and eventually anhydrous calcium sulfate (CaSO₄):

CaSO4⋅2H2OheatCaSO4⋅0.5H2O+1.5H2O

CaSO4⋅0.5H2OheatCaSO4+0.5H2O

Common Reagents and Conditions: The dehydration reactions are typically carried out under controlled heating conditions. The presence of water vapor can influence the reaction pathway and kinetics, leading to the formation of different hydrates .

Major Products: The major products formed from these reactions are calcium sulfate hemihydrate and anhydrous calcium sulfate. These products have distinct properties and applications, such as in the production of plaster of Paris and as desiccants .

科学研究应用

Construction and Building Materials

Gypsum Board Production

Calcium sulfate dihydrate is primarily used in the manufacture of gypsum boards, which are widely used for interior walls and ceilings. Gypsum boards are fire-resistant, soundproof, and easy to install, making them a popular choice in modern construction.

Plaster of Paris

When heated, gypsum converts to calcium sulfate hemihydrate (CaSO₄·0.5H₂O), known as plaster of Paris. This material is used for casting molds, sculptures, and architectural elements due to its quick-setting properties.

| Property | Value |

|---|---|

| Chemical Formula | CaSO₄·2H₂O |

| Density | 2.3 - 2.4 g/cm³ |

| Solubility | Low (0.2 g/100 mL at 20°C) |

| Setting Time | 30 minutes to 1 hour |

Medical Applications

Bone Regeneration and Grafting

this compound is utilized in orthopedic and dental procedures as a bone graft substitute. It promotes osteoconductivity and is biocompatible, allowing for gradual absorption by the body while supporting new bone growth.

Local Antibiotic Delivery Systems

In veterinary medicine, calcium sulfate is engineered to deliver antibiotics locally. When mixed with antibiotics and molded into beads, these can be implanted at infection sites, providing localized treatment while minimizing systemic exposure.

Food Industry

Coagulant in Food Production

this compound serves as a coagulant in the production of tofu and is used as a firming agent in various food products such as canned vegetables and cheese. It is recognized by the FDA as safe for use in food processing.

| Food Application | Function |

|---|---|

| Tofu Production | Coagulant |

| Cheese Manufacturing | Firming Agent |

| Bakery Products | Flour Treatment Agent |

Environmental Applications

Soil Treatment

Calcium sulfate is employed to improve soil structure in agriculture. It helps reduce soil salinity and enhances water infiltration, promoting better crop yields.

Research and Analytical Applications

Analytical Chemistry

In research settings, this compound is often used as a standard reference material due to its stable chemical properties. It aids in various analytical techniques including spectroscopy and chromatography.

Case Study 1: Use in Orthopedic Surgery

A study published in the Journal of Orthopaedic Research highlighted the effectiveness of this compound as a bone graft substitute in patients undergoing revision hip arthroplasty. The results showed significant improvements in bone density and healing time compared to traditional methods.

Case Study 2: Gypsum Board Performance

Research conducted by the National Institute of Standards and Technology evaluated the fire resistance of gypsum boards made from this compound. The findings indicated that these boards significantly slowed down fire spread compared to traditional materials.

作用机制

The mechanism of action of calcium sulfate dihydrate primarily involves its ability to lose and regain water molecules. This property is utilized in various applications, such as in the setting of plaster and the hydration of cement. In biological systems, gypsum improves soil structure by promoting the aggregation of soil particles, enhancing water infiltration and root growth .

相似化合物的比较

Calcium sulfate dihydrate is often compared with other sulfate minerals such as:

Magnesium sulfate (Epsom salt): Unlike calcium sulfate, magnesium sulfate is highly soluble in water and is commonly used as a laxative and in bath salts.

Strontium sulfate: This compound is less soluble in water compared to calcium sulfate and is used in the production of strontium compounds.

Barium sulfate: Known for its high density and insolubility in water, barium sulfate is used as a radiocontrast agent in medical imaging.

This compound is unique due to its moderate solubility in water, its ability to form various hydrates, and its extensive use in construction and agriculture .

生物活性

Calcium sulfate dihydrate (CaSO₄·2H₂O), commonly known as gypsum, is a compound that has garnered attention for its various biological activities and applications across different fields, including agriculture, medicine, and environmental science. This article delves into the biological activity of this compound, highlighting its effects on soil health, potential therapeutic uses, and safety assessments based on diverse research findings.

This compound is a naturally occurring mineral that plays a significant role in various biological processes. Its applications range from enhancing soil quality to potential uses in biomedical fields. Understanding its biological activity is crucial for optimizing its use in these areas.

2. Agricultural Applications

2.1 Soil Health Improvement

This compound is widely used as a soil amendment to improve soil structure and fertility. Research indicates that its application can significantly influence microbial activity and enzyme function in the soil.

- Enzyme Activity : A study demonstrated that the application of calcium sulfate reduced the activity of dehydrogenases and alkaline phosphatase in soil, likely due to a decrease in soil pH caused by the sulfate ions released during its decomposition .

| Enzyme Type | Effect of CaSO₄ Application |

|---|---|

| Dehydrogenase | Decreased |

| Alkaline Phosphatase | Decreased |

- Microbial Composition : Changes in soil pH can alter the qualitative and quantitative composition of the soil microbiome, impacting overall soil health and crop yield .

3. Biomedical Applications

3.1 Safety and Toxicity Studies

This compound has been evaluated for its safety in various biological contexts. Toxicological studies indicate it has low acute toxicity:

- Acute Oral Toxicity : In studies conducted according to OECD guidelines, calcium sulfate did not cause significant adverse effects at doses up to 2,000 mg/kg .

- Skin Irritation : Tests showed no erythema or edema in rabbits after exposure to calcium sulfate, indicating it is non-irritating when applied dermally .

3.2 Potential Therapeutic Uses

Recent studies have explored the incorporation of this compound into biomedical materials:

- Bone Regeneration : CaSO₄·2H₂O has been investigated for its potential in bone tissue engineering due to its biocompatibility and ability to support cell proliferation and differentiation .

4. Case Studies

4.1 Agricultural Field Trials

Field trials have shown that calcium sulfate application can enhance crop yields under specific conditions:

- Trial Results : In a study involving alfalfa and grass mixtures, potassium fertilization combined with calcium sulfate significantly increased fresh matter yields compared to control groups without potassium .

4.2 Biomedical Research

In vitro studies have indicated that calcium silicate materials containing calcium sulfate can influence cell behavior positively:

- Cell Proliferation : Research demonstrated enhanced proliferation of periodontal ligament cells when exposed to calcium silicate containing calcium sulfate .

5. Conclusion

This compound exhibits significant biological activity with promising applications in both agriculture and medicine. Its ability to modify soil properties positively impacts agricultural productivity, while its safety profile supports potential therapeutic uses in biomedical applications. Ongoing research will likely uncover further benefits and refine its applications across various fields.

属性

IUPAC Name |

calcium;sulfate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASHVRUKOFIRIK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSO4 . 2H2O, CaH4O6S | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7778-18-9 (Parent) | |

| Record name | Calcium sulfate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047514 | |

| Record name | Calcium sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to slightly yellowish-white odorless solid; [Merck Index] Colorless hygroscopic solid; [Reference #1] White powder; [Sigma-Aldrich MSDS], CRYSTALLINE POWDER. | |

| Record name | Calcium sulfate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.2 (very poor) | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.32 g/cm³ | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10101-41-4, 13397-24-5 | |

| Record name | Calcium sulfate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphogypsum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013397245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, calcium salt, hydrate (1:1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4846Q921YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

100-150 °C | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。